molecular formula C11H13N3 B11813748 (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine

(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B11813748
M. Wt: 187.24 g/mol
InChI Key: ANRIEZCCZPKDQI-UHFFFAOYSA-N
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Description

(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is an organic compound that features a pyrazole ring substituted with a methyl group and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the reaction of 4-methyl-1H-pyrazole with a suitable phenylmethanamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-(3-phenyl-4-propyl-1H-pyrazol-1-yl)butanamide
  • 4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine

Uniqueness

(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phenylmethanamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

[2-(4-methylpyrazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C11H13N3/c1-9-7-13-14(8-9)11-5-3-2-4-10(11)6-12/h2-5,7-8H,6,12H2,1H3

InChI Key

ANRIEZCCZPKDQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC=C2CN

Origin of Product

United States

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